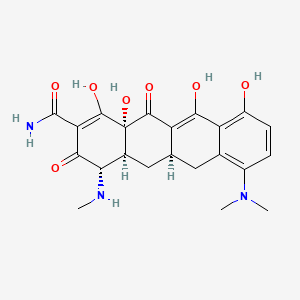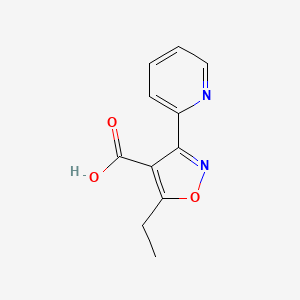![molecular formula C9H10N2O B1458716 (3-甲基-1H-吡咯并[2,3-b]吡啶-5-基)甲醇 CAS No. 1630906-52-3](/img/structure/B1458716.png)
(3-甲基-1H-吡咯并[2,3-b]吡啶-5-基)甲醇
描述
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:FGFR抑制剂
3-甲基-7-氮杂吲哚-5-甲醇:其衍生物已被确定为成纤维细胞生长因子受体(FGFR)的有效抑制剂,FGFR与多种癌症有关 。这些化合物可以抑制癌细胞增殖并诱导细胞凋亡,使其成为有希望的癌症治疗候选药物。 例如,某些衍生物对乳腺癌细胞系表现出显着的抑制活性,突出了它们作为进一步药物开发的先导化合物 .
激酶抑制剂用于药物发现
3-甲基-7-氮杂吲哚-5-甲醇中存在的氮杂吲哚核心是设计激酶抑制剂的关键组成部分 。激酶是细胞内信号通路中起关键作用的酶,它们的失调通常与疾病有关,包括癌症。 氮杂吲哚骨架有助于生成针对各种激酶的新型治疗剂,证明了该化合物在药物化学中的多功能性 .
抗增殖剂
研究表明,与3-甲基-7-氮杂吲哚-5-甲醇相关的7-氮杂吲哚类似物表现出抗增殖活性,特别是针对MCF-7乳腺癌细胞系 。 这些化合物可以作为新型抗增殖剂和酪氨酸蛋白激酶SRC抑制剂,为开发治疗癌症的新疗法提供途径 .
心血管和镇痛应用
据报道,与3-甲基-7-氮杂吲哚-5-甲醇密切相关的7-氮杂吲哚衍生物具有心血管、镇痛、抗炎、强降压和血管扩张作用 。这表明其在治疗心血管疾病和作为止痛剂方面的潜在应用。
抗菌和抗真菌活性
含有3-甲基-7-氮杂吲哚-5-甲醇的吡咯并吡嗪骨架的化合物表现出抗菌和抗真菌活性 。这为这些化合物用于开发新型抗菌和抗真菌疗法开辟了可能性。
糖尿病管理
研究表明,结构类似于3-甲基-7-氮杂吲哚-5-甲醇的吡咯并[3,4-c]吡啶衍生物可能在管理血糖水平方面有应用 。这可能有利于预防和治疗高血糖症、糖尿病和其他相关疾病。
属性
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWRPKYDNZCICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243782 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-52-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide](/img/structure/B1458637.png)




![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
